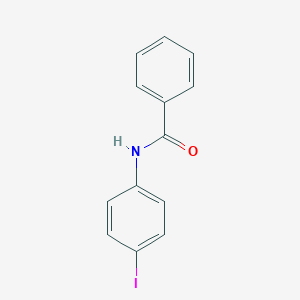

N-(4-iodophenyl)benzamide

Descripción

Crystal Structure and Unit Cell Parameters

Spectroscopic Data

The spectroscopic data for this compound provides a fingerprint for its molecular structure.

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound exhibits characteristic signals for the aromatic protons and the amide proton.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.2 | Singlet | Amide N-H proton researchgate.net |

| 7.2 - 8.1 | Multiplet | Aromatic protons researchgate.net |

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Amide Carbonyl (C=O) |

| 120 - 140 | Aromatic Carbons |

Note: Specific peak assignments can vary depending on the solvent and experimental conditions.

The infrared (IR) spectrum reveals the characteristic vibrational frequencies of the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~1650 | Amide C=O stretch (Amide I band) researchgate.net |

| ~1530 | N-H bend (Amide II band) |

| ~540 | C-I stretch researchgate.net |

Propiedades

IUPAC Name |

N-(4-iodophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKGAPLFCABOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of N- 4-iodophenyl Benzamide Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like N-(4-iodophenyl)benzamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within a molecule. In the case of this compound and its derivatives, the spectra reveal distinct signals for the aromatic protons and the amide proton.

For the parent compound, this compound, a known spectrum in deuterated chloroform (CDCl₃) shows characteristic multiplets for the aromatic protons. rsc.org The protons on the benzoyl ring typically appear as a set of multiplets between δ 7.49 and 7.88 ppm. The protons on the 4-iodophenyl ring also present as distinct doublets. For instance, in one study, the two protons ortho to the amide group on the iodophenyl ring appear as a doublet at δ 7.44 ppm (J = 9.0 Hz), while the two protons meta to the amide group (and ortho to the iodine) are observed as a doublet at δ 7.68 ppm (J = 8.4 Hz). rsc.org The amide proton (NH) typically appears as a broad singlet, as seen at δ 7.75 ppm. rsc.org

In a derivative, 4-iodo-N-(4-(trifluoromethyl)phenyl)benzamide, the ¹H NMR spectrum in DMSO-d₆ showed the aromatic protons of the iodobenzoyl group as doublets at δ 7.72 ppm and δ 7.93 ppm. vanderbilt.edu The protons of the trifluoromethyl-substituted phenyl ring appeared as doublets at δ 7.75 ppm and δ 7.99 ppm, with the amide proton resonating as a singlet at δ 10.61 ppm. vanderbilt.edu

The following table summarizes representative ¹H NMR data for this compound and a related derivative:

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| This compound rsc.org | CDCl₃ | 7.86 (d, J = 7.2 Hz, 2H) | Aromatic (Benzoyl) |

| 7.75 (br, 1H) | Amide (NH) | ||

| 7.68 (d, J = 8.4 Hz, 2H) | Aromatic (Iodophenyl) | ||

| 7.57 (d, J = 7.2 Hz, 1H) | Aromatic (Benzoyl) | ||

| 7.50 (d, J = 7.2 Hz, 2H) | Aromatic (Benzoyl) | ||

| 7.44 (d, J = 9.0 Hz, 2H) | Aromatic (Iodophenyl) | ||

| 4-Iodo-N-(4-(trifluoromethyl)phenyl)benzamide vanderbilt.edu | DMSO-d₆ | 10.61 (s, 1H) | Amide (NH) |

| 7.99 (d, J = 8.5 Hz, 2H) | Aromatic | ||

| 7.93 (d, J = 8.3 Hz, 2H) | Aromatic | ||

| 7.75 (d, J = 8.4 Hz, 2H) | Aromatic | ||

| 7.72 (d, J = 8.6 Hz, 2H) | Aromatic |

Note: Chemical shifts and coupling constants (J) are indicative and can vary slightly based on experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the number and type of carbon environments.

In the ¹³C NMR spectrum of N-(4-bromophenyl)benzamide, a closely related analog, the carbonyl carbon of the amide group is typically observed as a downfield signal around δ 166.14 ppm in DMSO-d₆. rsc.org The aromatic carbons resonate in the range of δ 115.81-139.07 ppm. rsc.org For instance, the carbon bearing the bromine atom appears at δ 115.81 ppm, while the ipso-carbon of the amide linkage on the bromophenyl ring is at δ 139.07 ppm. rsc.org

For a derivative, 4-iodo-N-(4-(trifluoromethyl)phenyl)benzamide, the ¹³C NMR spectrum in DMSO-d₆ shows the amide carbonyl carbon at δ 165.7 ppm. vanderbilt.edu The carbon attached to the iodine atom resonates at δ 100.1 ppm. The trifluoromethyl group influences the chemical shifts of the carbons on its phenyl ring, with the CF₃ carbon itself appearing as a quartet. vanderbilt.edu

The following table presents representative ¹³C NMR data for derivatives of this compound:

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| N-(4-bromophenyl)benzamide rsc.org | DMSO-d₆ | 166.14 | C=O (Amide) |

| 139.07, 135.20, 132.17, 131.90, 128.88, 128.17, 122.68, 115.81 | Aromatic Carbons | ||

| 4-Iodo-N-(4-(trifluoromethyl)phenyl)benzamide vanderbilt.edu | DMSO-d₆ | 165.7 | C=O (Amide) |

| 143.0, 137.7, 134.2, 130.1, 126.2 (q, J = 4 Hz), 124.7 (q, J = 271 Hz), 124.1 (q, J = 32 Hz), 120.6, 100.1 | Aromatic and CF₃ Carbons |

Note: Chemical shifts are indicative and can vary. 'q' denotes a quartet splitting pattern due to coupling with fluorine.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy techniques, such as FT-IR and Raman, are instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of functional groups. In this compound and its analogs, key vibrational bands confirm the presence of the amide linkage and the aromatic rings.

A typical FT-IR spectrum of a benzamide derivative shows a strong absorption band for the amide C=O stretching vibration, usually in the region of 1630-1680 cm⁻¹. specac.com The N-H stretching vibration of the amide group appears as a sharp peak around 3300-3500 cm⁻¹. specac.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to peaks in the 1450-1600 cm⁻¹ region. specac.com

For 4-iodo-N-(4-iodophenyl)benzamide, a study reported characteristic IR peaks (KBr pellet) at 3330 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=O stretch). oup.com Other significant bands were observed at 1589, 1520, and 1488 cm⁻¹, corresponding to aromatic C=C stretching. oup.com

The following table highlights key FT-IR absorption bands for this compound derivatives:

| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |

| 4-Iodo-N-(4-iodophenyl)benzamide oup.com | KBr Pellet | 3330 | N-H Stretch |

| 1650 | C=O Stretch (Amide I) | ||

| 1589, 1520, 1488 | C=C Aromatic Stretch | ||

| 1316 | C-N Stretch / N-H Bend (Amide II) | ||

| 4-Iodo-N-(4-(trifluoromethyl)phenyl)benzamide vanderbilt.edu | KBr | 3330 | N-H Stretch |

| 1657 | C=O Stretch | ||

| 1529, 1331, 1127, 833 | Various vibrations including C-F |

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not as commonly reported as FT-IR, the technique is a powerful tool for material analysis. mdpi.com In general, the Raman spectrum would be expected to show strong bands for the symmetric vibrations of the aromatic rings. The C-I bond, being a relatively heavy and polarizable bond, would also be expected to give a characteristic low-frequency Raman signal. Surface-Enhanced Raman Scattering (SERS) could be employed to significantly amplify the Raman signal, enabling more detailed structural analysis, especially of molecules adsorbed on metal surfaces. clinmedjournals.orgthno.org

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular weight is 323.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 323. A common fragmentation pathway for benzamides involves the cleavage of the amide bond (N-CO). nih.gov This would lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net The presence of the iodine atom would also lead to characteristic isotopic patterns and fragment ions containing iodine.

In a study of 4-iodo-N-(4-iodophenyl)benzamide, low-resolution mass spectrometry (MALDI-TOF) showed a peak at m/z 450, corresponding to the [M+H]⁺ ion (calculated for C₁₃H₁₀I₂NO: 449.88). oup.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can confirm the elemental composition of the molecule and its fragments. For example, the HRMS of 4-iodo-N-(4-(trifluoromethyl)phenyl)benzamide calculated for [M+H]⁺ (C₁₄H₁₀F₃INO) is 391.9754, which was found to be in agreement with the experimental value. vanderbilt.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, allowing for the deduction of its elemental formula with high accuracy. bioanalysis-zone.com For benzamide derivatives, HRMS confirms the structural integrity of synthesized molecules. In the case of related iodinated benzamides, such as 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-iodophenyl)benzamide, HRMS was used to find the molecular ion peak [M+H]⁺ at m/z 439.9668, which corresponds to the calculated value of 439.9657 for the formula C₁₆H₁₂ClIN₃O₂. mdpi.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

Table 1: Illustrative HRMS Data for a Related Iodinated Benzamide Derivative

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

|---|---|---|---|

| 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-iodophenyl)benzamide | C₁₆H₁₂ClIN₃O₂ | 439.9657 | 439.9668 mdpi.com |

This table is for illustrative purposes and showcases the precision of HRMS in characterizing complex organic molecules.

Fragmentation Pathway Elucidation

Mass spectrometry not only provides the molecular weight but also offers insights into the molecule's structure through its fragmentation pattern. In aromatic amides like this compound, a common fragmentation pathway involves the initial formation of a molecular ion. youtube.com A characteristic fragmentation is the loss of the amino group (in this case, the iodophenylamino group) to form a stable benzoyl cation (C₆H₅CO⁺). youtube.comresearchgate.net This benzoyl cation can then undergo further fragmentation, typically by losing a molecule of carbon monoxide (CO), to yield a phenyl cation (C₆H₅⁺). youtube.comresearchgate.net The specific fragmentation pattern, including the masses of the resulting ions, helps to confirm the connectivity of the atoms within the molecule. For primary amides, the McLafferty rearrangement can also be a dominant fragmentation pathway if a gamma-hydrogen is present. youtube.comlibretexts.org

Table 2: General Fragmentation Pattern of Aromatic Amides in Mass Spectrometry

| Precursor Ion | Fragmentation Step | Resulting Ion |

|---|---|---|

| Molecular Ion [M]⁺ | α-cleavage | Benzoyl Cation [C₆H₅CO]⁺ youtube.comresearchgate.net |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es

Table 3: Common Intermolecular Interactions in Iodobenzamide Crystal Structures

| Interaction Type | Description |

|---|---|

| N-H···O Hydrogen Bond | Strong interaction between the amide proton and a carbonyl oxygen. researchgate.netiucr.org |

| C-H···O Hydrogen Bond | Weaker interaction between an aromatic or aliphatic C-H and an oxygen atom. iucr.orgiucr.org |

| C-H···π Interaction | Interaction between a C-H bond and the electron cloud of an aromatic ring. researchgate.netmdpi.com |

| Halogen Bonding | Interaction involving the iodine atom and a Lewis basic site (e.g., oxygen, nitrogen). iucr.orgiucr.org |

Single Crystal X-ray Diffraction (SCXRD) for Crystalline Polymorphs

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. proteus-instruments.commdpi.com The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. miami.edu For aromatic compounds like this compound, the absorption spectrum is typically characterized by bands corresponding to π → π* transitions within the aromatic rings and the benzamide moiety. The specific wavelengths of absorption can be influenced by the solvent environment. rsc.org

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. miami.edu Not all molecules that absorb light will fluoresce. The quantum yield of fluorescence, a measure of the efficiency of the emission process, is an important characteristic. miami.edu Studies on related Bodipy derivatives incorporating a 4-iodophenyl group have shown how molecular aggregation and environment can significantly alter the emission properties, sometimes leading to large shifts in the emission wavelength and changes in intensity. scispace.com

Table 4: General Spectroscopic Properties of Aromatic Amides

| Technique | Information Obtained | Typical Transitions |

|---|---|---|

| UV-Vis Absorption | Electronic transitions, conjugation | π → π, n → π mdpi.com |

Thermogravimetric and Differential Thermal Analysis (TG/DTG/DTA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition behavior. etamu.edu The resulting TGA curve plots mass loss against temperature. The derivative of this curve, the DTG curve, shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rate. mdpi.com Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material, revealing whether a thermal event is exothermic or endothermic. nih.gov

For polyamides derived from diiodide compounds, TGA has been used to determine the temperature at which 10% weight loss occurs (T₁₀%), a common measure of thermal stability. researchgate.net These analyses are typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. mdpi.com The combination of TG, DTG, and DTA provides a comprehensive profile of the thermal events a compound undergoes upon heating, including melting, decomposition, and phase transitions. nih.govnih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-iodophenyl)benzamide |

| N-iodophenyl-trifluoromethyl-benzamide |

| Benzoyl cation |

| Phenyl cation |

| Carbon monoxide |

Computational Chemistry and Theoretical Investigations of N- 4-iodophenyl Benzamide

Density Functional Theory (DFT) Calculations

DFT has become a principal method for studying the electronic properties of molecules. It allows for the calculation of various quantum chemical parameters and the optimization of molecular geometries with a good balance of accuracy and computational cost.

Quantum chemical parameters derived from DFT calculations are crucial for understanding the reactivity and electronic nature of N-(4-iodophenyl)benzamide. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, ionization potential, electron affinity, and electronegativity. ajol.info

The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ajol.info For molecules with potential nonlinear optical (NLO) properties, a smaller energy gap can be indicative of higher polarizability. mdpi.com The energies of these frontier orbitals also determine the molecule's ability to donate or accept electrons.

Table 1: Quantum Chemical Parameters for this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar benzamide structures. Actual values would be obtained from specific DFT calculations.

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| Energy Gap (ΔE) | 5.3 | eV |

| Ionization Potential (I) | 6.5 | eV |

| Electron Affinity (A) | 1.2 | eV |

| Electronegativity (χ) | 3.85 | eV |

Electronic structure analysis, often performed alongside geometry optimization, provides insights into the distribution of electrons within the molecule. This includes the calculation of Mulliken charges on each atom, which indicates the partial positive or negative charge and helps in identifying reactive sites. The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). ajol.info

Table 2: Selected Optimized Geometric Parameters for a Benzamide Derivative (Illustrative) Note: This data is based on a representative benzamide structure and serves as an example. Specific values for this compound would require dedicated DFT calculations.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-N (amide) | 1.36 Å |

| Bond Angle | O=C-N | 122° |

| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | ~35° |

Quantum Chemical Parameter Derivations (e.g., Energy Gap, Ionization Potential, Electron Affinity, Electronegativity)

Molecular Modeling and Docking Studies

Molecular modeling techniques are employed to simulate the behavior of this compound and its interactions with biological macromolecules, which is particularly relevant in drug discovery and design.

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. auctoresonline.org This technique is instrumental in understanding the potential mechanism of action of a molecule by identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with amino acid residues in the protein's active site. nih.gov The binding affinity, often expressed as a binding energy score, is calculated to estimate the strength of the ligand-protein complex. nih.gov These studies can guide the synthesis of more potent and selective derivatives. nih.gov

This compound, like many organic molecules, can exist in different spatial arrangements or conformations due to the rotation around its single bonds. wgtn.ac.nz Conformational analysis is the study of these different conformers and their relative energies. ethz.ch Computational methods can be used to explore the potential energy surface of the molecule to identify low-energy, stable conformations. wgtn.ac.nz Understanding the preferred conformation is essential as the biological activity of a molecule is often dependent on its three-dimensional shape. ethz.ch

Ligand-Protein Interaction Predictions

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are a powerful tool for investigating the step-by-step process of chemical reactions. rsc.org For this compound, this can include studying its synthesis or its subsequent transformations. By calculating the energies of reactants, transition states, and products, computational chemistry can map out the most likely reaction pathway. scielo.br

These simulations can clarify the role of catalysts, predict the regioselectivity and stereoselectivity of reactions, and provide a detailed understanding of the electronic changes that occur during a reaction. scielo.br For instance, DFT calculations can be used to model the nucleophilic acyl substitution reaction often employed in the synthesis of benzamides, providing insights into the reaction's activation energy and the structure of the tetrahedral intermediate.

Structure-Activity Relationship (SAR) and Bioisosterism Modeling

Computational chemistry and theoretical investigations play a pivotal role in understanding how the structural features of this compound and its analogs influence their biological activity. Structure-Activity Relationship (SAR) studies explore the effects of structural modifications on the compound's potency and efficacy, while bioisosterism modeling involves replacing key functional groups with others that have similar physical or chemical properties to enhance activity or optimize pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Findings

SAR studies on this compound and related structures have revealed critical insights into the molecular features necessary for their biological functions, such as antimicrobial and fungicidal activities.

Substitutions on the N-phenyl Ring: The nature and position of substituents on the anilide (N-phenyl) ring are crucial for activity. The presence of a halogen at the para-position is a common feature in many active analogs. Studies on N-(substituted phenyl)chloroacetamides demonstrated that compounds with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(4-iodophenyl) derivatives, are among the most active antimicrobial agents. nih.gov This enhanced activity is often attributed to high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov For instance, N-(4-iodophenyl) chloroacetamide showed the strongest activity against Gram-positive bacterial strains. nih.gov

Substitutions on the Benzoyl Ring: Modifications to the benzoyl portion of the molecule also significantly impact biological activity. In a series of 1,2,4-oxadiazole-substituted benzamides designed as fungicides, it was found that electron-withdrawing groups on the benzoyl ring were beneficial for inhibitory activity. mdpi.com Specifically, derivatives with 3-CF₃ or 3,4-(Cl)₂ substitutions showed markedly superior fungicidal properties compared to other analogs. mdpi.com This suggests that the electronic properties of the benzoyl ring are a key determinant of the compound's interaction with its biological target.

The following table summarizes SAR findings for various analogs, highlighting the impact of different substituents on their biological activity.

| Base Scaffold | R1 (Benzoyl Ring) | R2 (N-Anilide Ring) | Target Organism/Assay | Activity/Finding | Reference |

| Benzamide | 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl) | 4-Cl | Fungicidal | Active | mdpi.com |

| Benzamide | 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl) | 4-Br | Fungicidal | Active | mdpi.com |

| Benzamide | 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl) | 4-I | Fungicidal | Active | mdpi.com |

| Benzamide | 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl) | 4-tert-butyl | Fungicidal | Less Active | mdpi.com |

| Benzamide | 3-CF₃, 3,4-Cl₂ | Varied | Fungicidal | Superior inhibitory activity | mdpi.com |

| Chloroacetamide | - | 4-I | Staphylococcus aureus, Bacillus subtilis | Strongest activity (MIC 40 µg/mL) | nih.gov |

| Chloroacetamide | - | 4-Cl | Staphylococcus aureus, Bacillus subtilis | Active (MIC 80 µg/mL) | nih.gov |

| Chloroacetamide | - | 4-F | Staphylococcus aureus, Bacillus subtilis | Active (MIC 80 µg/mL) | nih.gov |

Bioisosterism Modeling

Bioisosterism is a key strategy in medicinal chemistry to improve the properties of a lead compound. For this compound analogs, this has often involved the replacement of the central amide bond, which can be susceptible to metabolic cleavage.

Amide Bond Replacements: The amide bond is critical for maintaining the structural conformation required for biological activity, but its replacement with more robust isosteres can lead to compounds with improved stability and potency. nih.gov Common bioisosteres for the amide group include the thioamide, selenoamide, urea, and various five-membered heterocycles like 1,2,3-triazoles and oxadiazoles. nih.govmdpi.com

A study focused on developing new anthelmintics used an ortho-iodobenzamide, Wact-11, as a reference scaffold to explore amide bioisosteres. mdpi.com The nematicidal activity of these analogs was evaluated against Caenorhabditis elegans. The results demonstrated that the amide group was crucial for activity, as most replacements led to a significant decrease or complete loss of efficacy. The thioamide and selenoamide bioisosteres, for example, were found to be inactive. mdpi.com This highlights the specific hydrogen bonding and electronic requirements of the amide linkage for interacting with its biological target, which in this case is the nematode complex II. mdpi.com

The table below details the effects of replacing the amide moiety in the Wact-11 scaffold with various bioisosteres on anthelmintic activity.

| Compound | Bioisosteric Group | Target Organism | Activity (vs. Wact-11) | Reference |

| Wact-11 (Ref.) | Amide | C. elegans | Active | mdpi.com |

| Analog 3 | Thioamide | C. elegans | Inactive | mdpi.com |

| Analog 4 | Selenoamide | C. elegans | Inactive | mdpi.com |

| Analog 7 | Urea | C. elegans | Inactive | mdpi.com |

These findings underscore the importance of the amide group in this specific class of anthelmintics and suggest that its role extends beyond merely linking the two aromatic rings. mdpi.com Theoretical studies can further complement these experimental results by modeling the binding interactions and explaining why these subtle structural changes have such a dramatic impact on biological function.

Chemical Reactivity and Synthetic Transformations of N- 4-iodophenyl Benzamide

Palladium-Catalyzed Cross-Coupling Reactions

The iodine substituent on the phenyl ring makes N-(4-iodophenyl)benzamide and its derivatives ideal substrates for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. Derivatives of this compound have been successfully employed in these reactions. For instance, iodine-containing benzo evitachem.comevitachem.comtriazinyl derivatives, synthesized from this compound precursors, react smoothly with arylboronic acids under Suzuki conditions. vanderbilt.edu The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. researchgate.netgre.ac.uk

One study demonstrated the coupling of a radical derivative of an this compound precursor with 4-methoxyphenylboronic acid. vanderbilt.edu The reaction proceeded in refluxing toluene/water, yielding the coupled product in high yield. vanderbilt.edu The general conditions for Suzuki-Miyaura coupling reactions often require careful optimization of the catalyst, base, and solvent to achieve high yields, particularly with less reactive amides. researchgate.net Research has shown that even aryl halides with lower reactivity, such as bromides and chlorides, can undergo these couplings, but iodides are generally more reactive. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Aryl Iodide Derivatives

| Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / S-Phos | K₃PO₄ | Toluene/Water | Reflux | 83% | vanderbilt.edu |

| Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 90 °C | Good to Excellent | researchgate.net |

This table presents generalized conditions and specific examples from related derivative studies to illustrate typical reaction parameters.

Negishi Coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgrsc.org This method is known for its high tolerance of functional groups. organic-chemistry.org Derivatives of this compound have been shown to be effective substrates in Negishi couplings, highlighting the utility of the carbon-iodine bond for creating new C-C bonds. vanderbilt.edu The reaction mechanism typically involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and reductive elimination to yield the final product. rsc.org

Sonogashira Coupling is the coupling of a terminal alkyne with an aryl or vinyl halide, which is a reliable method for the synthesis of substituted alkynes. organic-chemistry.org The reaction is catalyzed by a palladium complex, with a copper(I) co-catalyst, and an amine base. organic-chemistry.org The iodine atom in this compound and its derivatives can be functionalized using Sonogashira coupling to introduce alkynyl substituents. vanderbilt.eduevitachem.com For example, a novel route to benzimidazolo[1,2-f]phenanthridines starting from 4-tert-butyl-N-(2-iodophenyl)benzamide utilizes palladium-catalyzed reactions. dur.ac.uk The efficiency of Sonogashira reactions can be influenced by the choice of solvent, with DMSO proving effective in certain cases. scielo.org.mx

Table 2: Comparison of Negishi and Sonogashira Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Negishi | Organozinc Reagent | Pd(0) or Ni(0) complex | High functional group tolerance; formation of biaryls. | vanderbilt.eduorganic-chemistry.orgrsc.org |

| Sonogashira | Terminal Alkyne | Pd complex and Cu(I) co-catalyst | Synthesis of internal alkynes; requires an amine base. | vanderbilt.eduorganic-chemistry.orgevitachem.com |

The Heck reaction forms a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide with an alkene. nih.govlibretexts.org The carbon-iodine bond in this compound derivatives makes them suitable substrates for these transformations. vanderbilt.edu Intramolecular Heck reactions of related N-(2-iodophenyl) amides have been developed to synthesize complex heterocyclic structures like phenanthridinone analogues. acs.orgnih.gov These reactions often proceed via a standard catalytic cycle involving oxidative addition of the aryl iodide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.orgnih.gov

Negishi and Sonogashira Coupling Reactions

Nucleophilic Substitution Reactions at Iodinated Centers

The iodine atom on the phenyl ring of this compound can act as a leaving group in nucleophilic substitution reactions. evitachem.comevitachem.com This allows for the introduction of various nucleophiles to create a diverse range of derivatives. While direct nucleophilic aromatic substitution is generally difficult, these reactions can be facilitated under specific conditions or through transition-metal catalysis. The iodine atom can be replaced by other nucleophiles, leading to derivatives with different properties and potential applications. smolecule.com For instance, the synthesis of halogenated quinazolines from related amide precursors often involves nucleophilic substitution steps. unisa.ac.za

Cyclization Reactions in Derivative Synthesis

This compound and its immediate precursors are valuable starting materials for synthesizing a variety of heterocyclic compounds through cyclization reactions.

In one synthetic pathway, 2-amino-N-(4'-iodophenyl)benzamide undergoes diazotization followed by an intramolecular cyclization to produce N-(4-iodophenyl)-1,2,3-benzotriazin-4(3H)-one. rsc.org This reaction demonstrates the utility of the amide nitrogen in forming a new heterocyclic ring. rsc.org

Another example involves the synthesis of benzoxazin-4-ones. Pd-catalyzed reactions using N-(2-iodophenyl)benzamide derivatives can lead to intramolecular C-H activation and subsequent C-O bond formation to construct the benzoxazinone core. mdpi.com Similarly, derivatives of this compound have been used to create complex structures containing 1,2,4-oxadiazole rings through multi-step sequences involving cyclization. mdpi.com

Furthermore, radical cyclization has been employed in the synthesis of N-heterocycles. acs.org For instance, N-allyl-N-(2-iodophenyl)acetamide can undergo reductive cyclization to form substituted indolines. acs.org Palladium-catalyzed intramolecular N-C bond formation followed by dehydration has been used to convert 4-tert-butyl-N-(2-iodophenyl)benzamide into a 2-(4-tert-butylphenyl)-1-(2-bromophenyl)-1H-benzo[d]imidazole intermediate, which is a precursor to larger fused systems. dur.ac.uk

Oxidative and Reductive Transformations

The this compound scaffold can undergo various oxidative and reductive transformations, often targeting specific functional groups within its derivatives.

Reductive Transformations: A common transformation is the reduction of a nitro group, if present in a derivative. For example, the nitro group in compounds like 2-chloro-N-(2-iodophenyl)-5-nitrobenzamide can be reduced to a primary amine using standard reducing agents like hydrogen gas with a palladium catalyst. smolecule.com This transformation is crucial for introducing an amino group that can be used for further functionalization. Reductive cyclization processes are also known, such as the conversion of N-propargyl-2-halobenzamides into indoles. acs.org

Oxidative Transformations: Oxidative reactions can be used to form new heterocyclic rings. The oxidative cyclization of amidrazones, which can be derived from this compound precursors, is a key step in the synthesis of benzo evitachem.comevitachem.comtriazinyl radicals. vanderbilt.edu This process often uses catalytic amounts of palladium on carbon with a base and aerial oxygen. vanderbilt.edu Hypervalent iodine reagents, which can be generated electrochemically from iodoarenes, are powerful oxidants used in a variety of transformations, including the oxidative cyclization of N-allylic amides to form dihydrooxazole derivatives. acs.orgacs.org

Functional Group Interconversions (e.g., Alkylation, Acylation)

The structure of this compound offers several sites for functional group interconversions, primarily at the amide nitrogen and on the two aromatic rings. Alkylation and acylation are key transformations that modify the compound's core structure, enabling the synthesis of a diverse range of derivatives.

Alkylation

N-Alkylation of the secondary amide group in this compound and related structures is a common strategy to produce tertiary amides. This transformation typically involves the deprotonation of the amide nitrogen followed by nucleophilic attack on an alkylating agent.

Modern, sustainable methods for N-alkylation include the "borrowing hydrogen" (BH) or "hydrogen auto-transfer" strategy. wiley.comresearchgate.net This approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, such as palladium or manganese complexes. wiley.comacs.orgacs.org The process is highly atom-economical, with water being the only byproduct. wiley.com The general mechanism involves the catalyst temporarily oxidizing the alcohol to an aldehyde, which then condenses with the amide. wiley.comacs.org A subsequent reduction of the intermediate by the metal hydride species yields the N-alkylated product and regenerates the active catalyst. wiley.comacs.org Palladium(II) O^N^O pincer complexes, in particular, have been shown to be efficient catalysts for the N-alkylation of benzamides with various alcohols, typically requiring a base like cesium carbonate and a solvent such as toluene at elevated temperatures. wiley.comrsc.orgresearchgate.net

More conventional methods for N-alkylation involve the use of alkyl halides in the presence of a base or reductive amination procedures. google.comnih.gov For instance, a general method for N-alkylation involves treating an amine with an aldehyde in the presence of a reducing agent like sodium cyanoborohydride. google.com

Table 1: Examples of N-Alkylation Reactions on Benzamides and Related Amine Structures

| Substrate | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Benzamides / Sulfonamides | Aromatic primary alcohols, Pd(II) O^N^O pincer complex (0.5 mol%), Cs₂CO₃, Toluene, 110 °C | N-Alkyl benzamides | wiley.comrsc.orgresearchgate.net |

| p-Toluenesulfonamide | Benzyl alcohol, Mn(I) PNP pincer precatalyst (5 mol%), K₂CO₃ (10 mol%), Xylenes, 150 °C, 24 h | N-Benzyl-4-methylbenzenesulfonamide | acs.org |

| Amine Compounds (General) | Aldehyde (e.g., formaldehyde, acetaldehyde), reducing agent (e.g., sodium cyanoborohydride), acid catalyst | N-Alkyl amines (via reductive amination) | google.com |

| 1-(4-Iodophenyl)piperazine | Chloroacetyl chloride derived intermediate, K₂CO₃, KI, Acetonitrile, 60 °C, 4 h | N-Alkylated piperazine derivative | nih.gov |

Acylation

Acylation of this compound can occur at the amide nitrogen (N-acylation) or on one of the aromatic rings (C-acylation).

N-acylation of secondary amides like this compound to form imides can be achieved using strong acylating agents such as acyl chlorides or anhydrides, often catalyzed by iodine. tandfonline.com However, this transformation is less common than alkylation. The synthesis of this compound itself and its derivatives often proceeds via the acylation of 4-iodoaniline with a suitable benzoyl chloride. google.comresearchgate.net

C-acylation, particularly through the Friedel-Crafts reaction, allows for the introduction of an acyl group onto one of the aromatic rings. researchgate.net The reactivity and regioselectivity are influenced by the existing substituents. The benzamido group (-NHCOPh) is generally an ortho-, para-directing group, while the iodine atom on the other ring also directs incoming electrophiles to the ortho and para positions. Advanced methods for C-H acylation have also been developed, such as the rhodium-catalyzed oxidative acylation of secondary benzamides with aldehydes. acs.org Another modern approach is the palladium-catalyzed ortho-C-H acylation using α-oxocarboxylic acids as the acyl source, which has been demonstrated on complex heterocyclic systems. thieme-connect.com

Table 2: Examples of Acylation Reactions

| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| N-Acylation (Amide Synthesis) | 4-Iodoaniline | 4-Chlorobenzoyl chloride, Triethylamine, THF, rt, 4 h | 4-Chloro-N-(4-iodophenyl)-benzamide | google.com |

| N-Acylation | Primary/Secondary Amines | Benzoyl chloride, Iodine (cat.), Solvent-free, rt | N-Benzoyl amines/amides | tandfonline.com |

| C-Acylation (Friedel-Crafts) | 4-Fluoro-N-phenylbenzamide | 4-Fluorobenzoyl chloride, Copper triflate (cat.), 150 °C, 2 h | Aminobenzophenone derivative | researchgate.net |

| Ortho-C-H Acylation | N-substituted benzamides | Aldehydes, [RhCp*Cl₂]₂, Ag₂CO₃, DCE, 100 °C | 3-Hydroxyisoindolin-1-ones (via cyclization) | acs.org |

| Ortho-C–H Acylation | 1,4-Disubstituted 1,2,3-Triazoles | α-Keto acids, Pd(OAc)₂, Ag₂O, K₂S₂O₈, 1,4-dioxane/AcOH, 150 °C, 12 h | (4-Iodophenyl){2-[1-(p-tolyl)-1H-1,2,3-triazol-4-yl]phenyl}methanone | thieme-connect.com |

Biological Activity and Mechanistic Insights of N- 4-iodophenyl Benzamide Analogues

Anticancer Activity Research

The quest for novel and effective cancer therapies has led to the investigation of various synthetic compounds, including analogues of N-(4-iodophenyl)benzamide. Research in this area has focused on their ability to inhibit key enzymes involved in cancer progression, modulate critical cellular signaling pathways, and identify specific molecular targets.

A crucial aspect of the anticancer activity of this compound analogues lies in their ability to inhibit specific enzymes that are vital for tumor growth and survival.

One of the key targets is the Mitogen-activated protein kinase kinase (MEK) . The kinase cascade involving RAS, RAF, MEK, and ERK is frequently activated in many human tumors, often due to mutations in RAS and RAF family members. nih.gov Small-molecule inhibitors of MEK have shown that tumors with a BRAF mutation are particularly sensitive to MEK inhibition. nih.gov For instance, the compound 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide has been identified as a MEK inhibitor. nih.govnih.gov Pharmacological inhibition of MEK has been demonstrated to halt tumor growth in xenograft models with BRAF mutations. nih.gov

Another significant enzyme target is Fatty Acid Synthase (FASN) . Many tumors rely on the de novo synthesis of fatty acids for their growth, and FASN is the key enzyme in this process. nih.gov Its increased expression is often linked to more aggressive tumors. nih.gov The inhibition of FASN is a promising strategy for developing new anticancer drugs. researchgate.net While several FASN inhibitors have been identified, including natural products and synthetic compounds, their clinical translation remains an ongoing challenge. researchgate.netnih.gov Fasnall, a thiophenopyrimidine compound, is a selective FASN inhibitor that has demonstrated potent anti-tumor activity in preclinical models of HER2(+) breast cancer. nih.gov

Table 1: Investigated Enzyme Targets of this compound Analogues and Related Compounds

| Enzyme Target | Significance in Cancer | Related Research Findings |

|---|---|---|

| MEK (Mitogen-activated protein kinase kinase) | A central component of the Ras-Raf-MEK-ERK signaling pathway, which is often hyperactivated in cancer. | BRAF mutant tumors show high sensitivity to MEK inhibition. nih.gov The compound 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide is a known MEK inhibitor. nih.govnih.gov |

| FASN (Fatty Acid Synthase) | Overexpressed in many cancers and crucial for providing fatty acids for tumor cell growth and proliferation. nih.gov | Inhibition of FASN is a validated anticancer strategy. researchgate.net Fasnall is a selective FASN inhibitor with demonstrated anti-tumor activity. nih.gov |

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cellular processes like proliferation, differentiation, and survival. researchgate.net Dysregulation of this pathway is a common feature in many cancers. researchgate.net Analogues of this compound have been investigated for their ability to modulate this pathway.

Constitutive activation of the MAPK pathway, often due to mutations in BRAF, is a key driver of several cancers, including melanoma. researchgate.net The development of inhibitors targeting components of this pathway, such as B-Raf and MEK, has shown promising results in clinical trials. researchgate.net For example, the MEK inhibitor CI-1040 has been shown to potently inhibit the proliferation of neuroblastoma cells by blocking the Raf-MEK-ERK pathway. nih.gov This inhibition leads to apoptosis and cell cycle arrest. nih.gov The exquisite dependence of BRAF mutant tumors on MEK activity provides a strong rationale for using MEK inhibitors as a targeted therapeutic strategy. nih.gov

Identifying the specific molecular targets of bioactive compounds is a fundamental step in drug discovery. researchgate.net Various chemical proteomics approaches are employed to elucidate the direct binding partners of potential anticancer agents. nih.gov These methods are crucial for understanding the mechanism of action and for the rational design of more potent and selective drugs. researchgate.netnih.gov

For instance, techniques like stability of protein from rate of oxidation (SPROX) and cellular thermal shift assay (CETSA) have been successfully used to identify the protein targets of small molecules. researchgate.netnih.gov While specific target identification and validation studies for this compound itself are not extensively detailed in the provided context, the general principles of identifying targets for novel anticancer compounds are well-established. The development of imidazole-based N-phenylbenzamide derivatives has shown that these compounds can exhibit significant cytotoxic potential against various cancer cell lines. nih.gov Computational studies, including molecular docking and dynamic simulations, help in understanding the binding affinity of these derivatives to their target proteins, such as ABL1 kinase. nih.gov

Modulation of Cellular Pathways (e.g., Ras-Raf-MEK-ERK Cascade)

Antimicrobial Efficacy

In addition to their anticancer properties, analogues of this compound have demonstrated significant potential as antimicrobial agents, combating both bacteria and fungi, including drug-resistant strains.

The rise of antibiotic-resistant bacteria, such as Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA), poses a major global health threat. nih.gov This has spurred the search for new antibacterial agents with novel mechanisms of action.

Research has shown that certain carboxamide analogues possess promising antibacterial activity. For example, synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides have been tested against ESBL-producing E. coli ST131 strains. nih.gov Molecular docking studies have suggested that these compounds can bind to the active site of the β-lactamase enzyme, which is responsible for resistance to many common antibiotics. nih.govresearchgate.net Specifically, compounds designated as 4a and 4c in one study demonstrated significant inhibitory activity against these resistant bacteria. nih.govresearchgate.net

Fungal infections, particularly those caused by Candida species, are a growing concern, especially in immunocompromised individuals. nih.gov The emergence of resistance to existing antifungal drugs necessitates the development of new therapeutic options. nih.govfrontiersin.org

Halogenated benzamide derivatives have shown notable antifungal properties. mdpi.com Studies have evaluated the activity of N-(4-halobenzyl)amides against various Candida species, with some compounds exhibiting potent inhibitory effects. mdpi.com For instance, certain arylsulfonamide-based compounds have demonstrated fungistatic activity against Candida albicans, Candida parapsilosis, and Candida glabrata. nih.gov

Furthermore, this compound analogues have been investigated for their efficacy against plant pathogenic fungi. Pyricularia oryzae, the fungus that causes rice blast disease, is a major threat to global food security. nih.govmdpi.com Research into fungicides like benzovindiflupyr, which has a benzamide component, has shown significant antifungal activity against P. oryzae. nih.gov These studies help in understanding the potential of this class of compounds in agricultural applications. nih.govmdpi.com

Table 2: Antimicrobial Spectrum of this compound Analogues and Related Compounds

| Microbial Target | Type | Relevance | Research Findings |

|---|---|---|---|

| **ESBL *E. coli*** | Bacterium | A significant cause of drug-resistant infections. nih.gov | Thiophene-2-carboxamide analogues have shown activity, potentially by inhibiting β-lactamase. nih.govresearchgate.net |

| MRSA | Bacterium | A major cause of hospital and community-acquired infections. nih.gov | Carboxamide derivatives have been investigated for activity against MRSA. |

| ***Candida* spp.** | Fungus | Common cause of opportunistic fungal infections. nih.gov | Halogenated benzamides and arylsulfonamides exhibit antifungal activity against various Candida species. nih.govmdpi.com |

| Pyricularia oryzae | Fungus | Causes the devastating rice blast disease. nih.govmdpi.com | Benzamide-containing fungicides like benzovindiflupyr are effective against this plant pathogen. nih.gov |

Larvicidal Properties

Analogues of N-phenylbenzamide have demonstrated notable potential as larvicidal agents, particularly against mosquito species that act as vectors for diseases like malaria. Research into novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole has identified compounds with significant activity against mosquito larvae. nih.gov In a preliminary bioassay, many of these compounds showed good larvicidal effects at a concentration of 10 mg/L. nih.gov

One particular analogue, 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-phenylbenzamide (Compound 7a), exhibited 100% larvicidal activity at 10 mg/L and maintained 40% activity even at a lower concentration of 1 mg/L. nih.gov This potency highlights the potential of this chemical class. Further studies on related carboxamides against Aedes aegypti have shown that the nature of the N-substituent on the benzamide core significantly influences toxicity, with an N-butyl group generally conferring higher toxicity than an N-phenyl group. dtic.mil While direct studies on this compound were not the focus, the research on related benzamide structures underscores the importance of the amide scaffold in developing new larvicides. nih.govdtic.mil Acylation of benzimidazole precursors to form benzamides has also been shown to substantially enhance larvicidal activity against the parasitic nematode Teladorsagia circumcincta. csic.es

Table 1: Larvicidal Activity of Selected Benzamide Analogues

| Compound Name | Concentration (mg/L) | Larvicidal Activity (%) | Target Species | Reference |

|---|---|---|---|---|

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-phenylbenzamide | 10 | 100 | Mosquito larvae | nih.gov |

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-phenylbenzamide | 2 | 100 | Mosquito larvae | nih.gov |

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-phenylbenzamide | 1 | 40 | Mosquito larvae | nih.gov |

Antitubercular Potential and Mechanisms (e.g., MabA (FabG1) Inhibition)

The rise of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. mdpi.com One such target is the fatty acid synthase-II (FAS-II) system, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. mdpi.com MabA (also known as FabG1), a β-ketoacyl reductase in the FAS-II pathway, has been identified as a promising target for new antitubercular drugs. mdpi.com

Derivatives of anthranilic acid, which are structurally related to benzamides, have been identified as the first inhibitors of MabA. mdpi.com One inhibitor, featuring a 3,4-dichlorobenzoyl group linked to an anthranilic core with an iodine atom, demonstrated an IC₅₀ of 38 µM against MabA. mdpi.com Subsequent investigations into the mechanism of action revealed that while these compounds inhibit MabA, their broader antitubercular effect in whole bacterial cells is also linked to intrabacterial acidification caused by the carboxylic acid moiety, suggesting a multi-target action. mdpi.com

Further structural modifications led to the development of N-benzyl 3,5-dinitrobenzamides, which were designed by simplifying the structure of PBTZ169, a known DprE1 inhibitor. nih.gov Several of these dinitrobenzamide analogues showed excellent in vitro activity against both drug-susceptible (H37Rv) and multidrug-resistant (MDR) strains of Mtb, with Minimum Inhibitory Concentration (MIC) values as low as 0.0625 µg/mL. nih.gov These findings underscore the potential of the benzamide scaffold in developing new and potent antitubercular agents that can overcome existing resistance mechanisms. nih.gov

Table 2: Antitubercular Activity of Selected Benzamide Analogues

| Compound Class | Target | Activity (MIC or IC₅₀) | M. tuberculosis Strain | Reference |

|---|---|---|---|---|

| Iodinated Anthranilic Acid Derivative | MabA (FabG1) | IC₅₀ = 38 µM | (Enzymatic assay) | mdpi.com |

| N-benzyl 3,5-dinitrobenzamides (e.g., D5, D6, D7, D12) | DprE1 (putative) | MIC = 0.0625 µg/mL | H37Rv | nih.gov |

| N-benzyl 3,5-dinitrobenzamides (e.g., D5, D6, D7, D12) | DprE1 (putative) | MIC < 0.016–0.125 µg/mL | MDR strains | nih.gov |

Other Pharmacological Investigations

Sigma Receptor Ligand Binding and Imaging Applications

Sigma receptors, particularly the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are overexpressed in a variety of human cancers, including breast and prostate tumors, making them attractive targets for diagnostic imaging and therapy. researchgate.netnih.gov this compound analogues have been extensively developed as high-affinity ligands for these receptors, with radioiodinated versions serving as potential radiopharmaceuticals for non-invasive tumor imaging via Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govresearchgate.net

For instance, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([¹²⁵I]4-IBP) was synthesized and shown to bind with high affinity to both σ₁ and σ₂ receptors expressed in MCF-7 breast cancer cells (Ki = 4.6 nM). researchgate.net Biodistribution studies in rats demonstrated its potential for imaging breast cancer by targeting these sigma sites. researchgate.net Another analogue, 1-(4-iodophenyl)-3-(2-adamantyl)guanidine (IPAG) , is a high-affinity σ₁ receptor antagonist. nih.gov Its iodine-124 labeled version, [¹²⁴I]IPAG, has been evaluated for its ability to image σ₁ receptor-overexpressing tumors, showing specific uptake that could be blocked by co-injection of an excess of the unlabeled compound. nih.gov

The primary advantage of these benzamide-based tracers is their ability to achieve high tumor uptake with rapid clearance from the blood, which reduces background signal and improves image quality. vulcanchem.com However, a notable disadvantage of some benzamide derivatives is their non-specific binding to melanin, which can be a confounding factor in imaging melanoma. nih.gov

Table 3: Sigma Receptor Binding Affinity of this compound Analogues

| Compound | Receptor Subtype(s) | Binding Affinity (Ki or Kd) | Application | Reference |

|---|---|---|---|---|

| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([¹²⁵I]4-IBP) | σ₁ and σ₂ | Ki = 4.6 nM | Breast Cancer Imaging | researchgate.net |

| 1-(4-iodophenyl)-3-(2-adamantyl)guanidine (IPAG) | σ₁ (antagonist) | High Affinity | Tumor Imaging | nih.gov |

Glucocerebrosidase Activation

Mutations in the GBA1 gene lead to deficient activity of the lysosomal enzyme β-glucocerebrosidase (GCase), causing Gaucher disease (GD) and representing a major genetic risk factor for Parkinson's disease (PD). biorxiv.orgpnas.org One therapeutic strategy is the use of small-molecule pharmacological chaperones (PCs) that can stabilize misfolded GCase, facilitate its proper trafficking to the lysosome, and enhance its enzymatic activity.

Significantly, analogues of this compound have been identified as non-inhibitory, allosteric-site-directed PCs for GCase. pnas.orgnih.gov Unlike active-site inhibitors that can suppress enzyme function at higher concentrations, these non-inhibitory activators enhance GCase function without blocking its catalytic site. A key example is 2-[2-[(4-iodophenyl)amino]-2-oxoethoxy]-N-[2-(methylphenylamino)-2-oxoethyl]-benzamide (NCGC607) , a salicylic acid derivative. nih.gov Studies have shown that NCGC607 can selectively stabilize the pathogenic L444P-variant of GCase, increasing its protein levels and functional activity in cellular models. pnas.org This approach is advantageous as it avoids the potential for enzyme inhibition in the lysosome. biorxiv.org High-throughput screening efforts have identified several N-phenylbenzamide derivatives that act as stabilizers of misfolded GCase, offering promising starting points for developing therapies for GD and GBA1-associated parkinsonism. biorxiv.orgnih.gov

Antiviral and Antiparasitic Activities

The benzamide scaffold is a versatile pharmacophore that has also been explored for its activity against various pathogens, including viruses and parasites.

Antiviral Activity: A series of novel N-phenylbenzamide derivatives have been synthesized and evaluated for their antiviral properties. One study identified 3-amino-N-(4-bromophenyl)-4-methoxybenzamide as a potent inhibitor of Enterovirus 71 (EV71), the primary cause of hand, foot, and mouth disease. nih.govresearchgate.net This compound was active against multiple EV71 strains with IC₅₀ values in the low micromolar range (5.7–12 µM) and exhibited low cytotoxicity. nih.govresearchgate.net Further research on N-phenylbenzamide and N-phenylacetophenone compounds has yielded derivatives with significant activity against both EV71 and Hepatitis C virus (HCV). scienceopen.com

Antiparasitic Activity: Benzamide analogues have shown considerable promise against a range of parasitic protozoa. Novel 3,5-diiodophenethyl-benzamides were synthesized and screened against Plasmodium falciparum (malaria), Leishmania panamensis (leishmaniasis), and Trypanosoma cruzi (Chagas disease). scielo.br Several compounds displayed high activity against P. falciparum (EC₅₀ < 25 µg/mL), while N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide was particularly potent against T. cruzi (EC₅₀ = 6.19 µg/mL), proving more active than the standard drug benznidazole. scielo.br

Another study focused on N-phenylbenzamide analogues against the flatworm Schistosoma mansoni, the causative agent of schistosomiasis. nih.gov Starting from a hit compound from the Medicines for Malaria Venture (MMV) Pathogen Box, researchers developed analogues with nanomolar potency. Compound 9 from this series was highly active (EC₅₀ = 80 nM) and displayed a favorable selectivity index of 123 when tested against human cells, marking it as a promising lead for new antischistosomal drugs. nih.gov The mechanism for some antiparasitic benzamides involves promoting the polymerization of parasite tubulin, which disrupts cell division. google.com

Table 4: Antiparasitic and Antiviral Activity of Selected Benzamide Analogues

| Compound Name/Class | Pathogen | Activity (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (EV71) | 5.7 - 12 µM | nih.govresearchgate.net |

| N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide | Trypanosoma cruzi | 6.19 µg/mL | scielo.br |

| N-(4-hydroxy-3,5-diiodophenethyl)-4-methylbenzamide | Leishmania panamensis | 17.9 µg/mL | scielo.br |

Structure-Activity Relationship (SAR) and Pharmacophore Development

The development of potent this compound analogues is guided by systematic structure-activity relationship (SAR) studies, which explore how chemical modifications to the core structure influence biological activity.

For larvicidal activity , SAR studies on benzamide derivatives have revealed key structural requirements. In a series of 1,2,4-oxadiazole substituted benzamides, it was found that less steric hindrance on the aniline ring generally leads to increased activity, likely by facilitating better binding to the target receptor. mdpi.com For carboxamides tested against Aedes aegypti, the nature of the N-alkyl substituent was critical, with an N-butyl group conferring greater toxicity than an N-phenyl or N-(2-methyl-2-propenyl) group. dtic.mil

In the context of antitubercular activity , SAR studies of anthranilic acid derivatives (as MabA inhibitors) showed that a 3,4-dichlorobenzoyl motif linked to an iodinated anthranilic core was effective. mdpi.com However, further investigation indicated that the carboxylic acid group itself contributes significantly to the whole-cell activity through intrabacterial acidification, suggesting a dual mechanism. mdpi.com For meta-amido bromophenols, SAR analysis highlighted the importance of the meta-amido linker and the right-side phenyl group, where hydrophobic substituents at the 4-position of the phenyl ring provided the best activity. jst.go.jp

For antiparasitic activity against Schistosoma mansoni, SAR studies on N-phenylbenzamide analogues demonstrated that modifications to both phenyl rings of the benzamide scaffold significantly impact potency. The most active compound in one study featured a trifluoromethyl group on the N-phenyl ring and a chlorine on the benzoyl ring, resulting in nanomolar activity. nih.gov

These SAR studies are crucial for the rational design of more potent and selective compounds. By identifying the key pharmacophoric features—such as specific halogen substitutions, the nature and position of linker groups, and the lipophilicity of substituents—researchers can optimize lead compounds for various therapeutic applications. jst.go.jpmdpi.comnih.gov

Mechanistic Studies of Biological Interactions

The biological activities of this compound and its analogues are underpinned by a variety of molecular mechanisms. Research has revealed that these compounds can interact with specific biological targets, including receptors, enzymes, and ion channels, leading to the modulation of cellular pathways. Mechanistic studies, including binding assays, enzyme kinetics, and in silico modeling, have provided critical insights into these interactions.

Receptor Binding Studies: Sigma Receptors

A significant number of this compound analogues have been investigated for their affinity and selectivity for sigma (σ) receptors, which are implicated in various neurological processes and are overexpressed in some tumor cell lines. researchgate.net These studies typically involve competitive binding assays using radiolabeled ligands to determine the inhibition constant (Kᵢ) of the test compounds for σ-1 and σ-2 receptor subtypes.

For instance, the radiolabeled compound [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) has demonstrated high affinity for both sigma-1 and sigma-2 receptor subtypes in MCF-7 breast cancer cells. researchgate.net Competition binding studies with known sigma ligands showed a dose-dependent displacement, confirming the interaction with these receptors. researchgate.net Similarly, another analogue, [¹²³I]-4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide, was found to bind to both sigma-1 and sigma-2 receptors. researchgate.net The affinity of these compounds is often high, falling within the nanomolar range, which underscores their potential as specific probes for these receptors. researchgate.netresearchgate.net

Studies on other analogues, such as those of SA4503, where a methoxy group is replaced by an iodoallyloxy substituent, also showed moderately high affinities for both σ1 and σ2 receptors. hilarispublisher.com A series of azaindole analogues of L-741626 also demonstrated high affinity at σ₁ receptors, with Kᵢ values ranging from 0.5 nM to over 4000 nM. nih.gov

| Compound | Target Receptor(s) | Binding Affinity (Kᵢ) | Cell/Tissue Model |

| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) | Sigma Receptors | Kᵢ = 4.6 nM (vs. Haloperidol) | MCF-7 breast tumor cells |

| Kᵢ = 56 nM (vs. DTG) | |||

| [¹²³I]-4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide | Sigma-1 | pKᵢ = 6.51 | Not specified |

| Sigma-2 | pKᵢ = 6.79 | ||

| (Z)- and (E)-iodoallyl analogs of SA4503 | Sigma-1 & Sigma-2 | 11-18 nM | Guinea pig brain membranes |

| Benzofuran analog 21 | Sigma-1 | 0.50 nM | HEK 293 cells |

| Benzofuran analog 22 | Sigma-1 | 0.70 nM | HEK 293 cells |

Enzyme Inhibition

Analogues of this compound have been identified as inhibitors of specific enzymes, a mechanism central to many therapeutic strategies. The inhibition can occur through various modes, including competitive, noncompetitive, or uncompetitive binding.

One study characterized several MEK inhibitors, including a benzamide analogue, 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide. nih.gov This research highlighted that the mechanism of inhibition (e.g., ATP-competitive, noncompetitive) can differ depending on the assay format, such as prevention of activation (PoA) versus inhibition of catalysis (IoC). nih.gov This demonstrates the complexity of the molecular interactions between the inhibitor and the enzyme. nih.gov

Other research has focused on different enzymatic targets. A novel series of quinolinyl-iminothiazolines, which includes an N-benzamide derivative, was evaluated for alkaline phosphatase inhibition. nih.gov One compound, N-benzamide quinolinyl iminothiazoline (6g), showed potent inhibitory activity with an IC₅₀ value significantly lower than the standard inhibitor. nih.gov Kinetic and in-silico studies supported these findings, suggesting a specific interaction with the enzyme's active site. nih.gov Research on related benzamides has also pointed to their potential as enzyme inhibitors in cancer pathways through non-covalent interactions.

| Compound/Analogue | Target Enzyme | Inhibition Data (IC₅₀) | Mechanism of Action |

| 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide | MEK1 | Not specified | ATP-competitive, noncompetitive, or uncompetitive inhibition nih.gov |

| N-benzamide quinolinyl iminothiazoline (6g) | Alkaline Phosphatase | 0.337 ± 0.015 µM | Not specified nih.gov |

Ion Channel Modulation

Recent studies have uncovered a novel class of N-(thiazol-2-yl)-benzamide analogues that act as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov A screening of a compound library identified these benzamides as potent inhibitors of ZAC. nih.gov

Detailed mechanistic investigation of a representative compound, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), revealed that it acts as a noncompetitive antagonist. nih.gov The slow onset of the channel block suggests the inhibition is state-dependent. nih.gov Further studies indicated that the compound likely targets the transmembrane or intracellular domains of the receptor, functioning as a negative allosteric modulator. nih.gov This class of compounds was found to be selective for ZAC, showing no significant activity at other related Cys-loop receptors like 5-HT₃ₐ or nicotinic acetylcholine receptors. nih.gov

| Compound | Target Channel | Antagonist Potency (IC₅₀) | Mechanism of Action |

| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (1) | Zinc-Activated Channel (ZAC) | ~10 µM | Negative Allosteric Modulator nih.gov |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) (5a) | Zinc-Activated Channel (ZAC) | 1-3 µM | Noncompetitive, State-dependent antagonism nih.gov |

Other Mechanistic Interactions

Beyond receptor binding and enzyme inhibition, this compound analogues interact with other biological targets.

Nematode Complex II: Ortho-substituted benzamides have been identified as a new family of nematicides. Docking analyses suggest these compounds interact with the nematode mitochondrial complex II (succinate dehydrogenase), although the precise binding interactions are still under investigation. mdpi.com

Melanin Binding: Analogues of N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) have been shown to bind to melanin. researchgate.net This interaction is the basis for their use in the imaging and targeted radionuclide therapy of melanoma, a type of cancer characterized by increased melanin production. researchgate.net

Fungicidal Activity: A series of benzamides substituted with a quinoline-linked 1,2,4-oxadiazole moiety displayed significant fungicidal activity. nih.gov Structure-activity relationship (SAR) studies indicated that electron-withdrawing groups on the benzamide's phenyl ring enhance inhibitory activity against fungi like Sclerotinia sclerotiorum. nih.gov

Advanced Applications of N- 4-iodophenyl Benzamide in Science and Technology

Role in Drug Discovery and Development Pipelines

The N-(4-iodophenyl)benzamide framework is a recurring motif in medicinal chemistry, serving as a versatile starting point for the synthesis of novel therapeutic agents. The presence of the iodo-phenyl group allows for further chemical modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships and the optimization of drug candidates. evitachem.comoup.com

Derivatives of this compound have been investigated for a wide range of biological activities. For instance, certain halogenated analogs have shown potential as filaricidal agents against parasitic nematodes like Brugia pahangi. evitachem.com The introduction of different substituents onto the benzamide core can significantly influence the compound's biological profile, leading to the identification of potent agents for various diseases. evitachem.comevitachem.com

One notable area of research involves the development of sigma receptor ligands for cancer therapy and imaging. nih.govresearchgate.net For example, N-(4-Iodophenyl)-4-methoxybenzamide and its analogs have been studied for their binding affinity to sigma-1 and sigma-2 receptors, which are often overexpressed in tumor cells. vulcanchem.com Radioiodinated versions of these benzamides have demonstrated high tumor uptake in preclinical models, highlighting their potential as targeted radiopharmaceuticals. researchgate.netvulcanchem.com

Furthermore, derivatives incorporating thiazole and oxadiazole moieties have been synthesized and evaluated for their antifungal and pesticidal properties. mdpi.comresearchgate.net The modular nature of the this compound scaffold allows for the systematic variation of its structure to enhance potency and selectivity against specific biological targets. researchgate.net

Below is a table summarizing some this compound derivatives and their investigated therapeutic areas:

| Derivative Name | Investigated Therapeutic Area/Application | Key Findings |

| 3-fluoro-N-(4-iodophenyl)benzamide | Antiviral, Infections, Immune system disorders | Included in screening libraries for 3CLpro and CORONAVIRUS. chemdiv.com |

| N-(4-Iodophenyl)-4-methoxybenzamide | Cancer imaging (Sigma receptor targeting) | Exhibits significant binding to sigma-1 receptors. vulcanchem.com |

| 3-(5-(((5,7-dichloroquinolin-4-yl)oxy)methyl)-1,2,4-oxadiazol-3-yl)-N-(4-iodophenyl)benzamide | Fungicidal | Shows activity against various fungal pathogens. mdpi.com |

| N-[2-(4-Thiazolyl)benzimidazol-5-yl]benzamide halogenated analogs | Filaricidal | Investigated for activity against Brugia pahangi. evitachem.com |

| 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-5-[(2-hydroxyethoxy)methyl]benzamide | MEK Ligand | Identified as a ligand for Mitogen-activated protein kinase kinase (MEK). rcsb.org |

Contributions to Materials Science and Engineering

The unique structural and electronic properties of this compound and its derivatives make them valuable components in the field of materials science. The presence of the iodine atom facilitates the formation of specific intermolecular interactions, such as halogen bonding, which can be exploited in crystal engineering to control the self-assembly of molecules into desired architectures. evitachem.comiucr.org

The study of isomeric N-(iodophenyl)nitrobenzamides has revealed that these molecules can form distinct three-dimensional framework structures stabilized by a combination of hydrogen bonds and iodo-nitro interactions. iucr.org This ability to direct crystal packing is crucial for designing materials with specific physical properties. For example, N-4-iodophenyl-N'-4'-nitrophenylurea utilizes an I...O2N synthon to create a non-centrosymmetric crystal structure, which is a prerequisite for second-harmonic generation (SHG), a valuable nonlinear optical property. evitachem.com

The this compound scaffold has also been incorporated into more complex molecular systems for applications in electronics and polymer science. For instance, it can serve as a building block for the synthesis of polyradicals, which are of interest for their potential use in advanced electronic materials. evitachem.com The ability to undergo reactions like Sonogashira coupling allows for the creation of extended conjugated systems, such as those found in BODIPY dyes, which have applications in organic photovoltaics and optoelectronic devices. researchgate.net

Furthermore, the benzohydrazide derivatives of this compound are being explored as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. evitachem.com These materials possess porous structures that are useful for gas storage, separation, and catalysis. evitachem.com

The table below highlights some applications of this compound in materials science:

| Application Area | Key Structural Feature/Property | Example Compound/System |

| Crystal Engineering | Halogen bonding (I...O interactions) | N-4-iodophenyl-N'-4'-nitrophenylurea evitachem.com |

| Nonlinear Optics | Second-Harmonic Generation (SHG) | N-4-iodophenyl-N'-4'-nitrophenylurea evitachem.com |

| Organic Electronics | Polyradical synthesis | Bis(4-iodophenyl)phenylmethane (related starting material) evitachem.com |

| Metal-Organic Frameworks (MOFs) | Ligand for coordination polymers | 2-hydroxy-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide evitachem.com |

| Optoelectronic Devices | BODIPY dye synthesis | 3,4,5-tris(dodecyloxy)-N-(4-iodophenyl)benzamide researchgate.net |

Catalysis and Organocatalysis Utilizing this compound Scaffolds

While direct applications of this compound itself as a primary catalyst are not extensively documented, its structural framework is relevant to the broader field of organocatalysis. Organocatalysis employs small organic molecules to accelerate chemical reactions, offering a green chemistry alternative to metal-based catalysts. wikipedia.orgorganic-chemistry.org

The benzamide moiety is a common feature in various organocatalysts. For example, chiral organocatalysts containing an N-phenyl benzamide core have been developed for asymmetric reactions. evitachem.com The this compound scaffold can be seen as a platform upon which more complex and catalytically active molecules can be built. The iodine atom provides a reactive handle for introducing catalytically active groups or for anchoring the molecule to a solid support.

Research into the synthesis of this compound and its derivatives often involves catalytic processes. For instance, silver-promoted decarboxylative amidation has been used to synthesize this compound, demonstrating the interplay between the molecule and catalytic systems. rsc.org Furthermore, the development of eight-membered benzolactams from cyclobutanones has been achieved using bifunctional aminocatalysts in a cascade reaction, where a secondary amide activating group, similar to the benzamide structure, plays a crucial role. researchgate.net

The principles of organocatalysis, particularly those involving enamine and iminium ion intermediates, are relevant to reactions where benzamide-containing molecules might participate, even if not as the primary catalyst. wikipedia.org The amide functionality can influence the electronic properties of adjacent groups and participate in hydrogen bonding, which can be critical for the efficiency and selectivity of a catalytic cycle. wikipedia.org

Development of Molecular Probes and Imaging Agents

The this compound scaffold is particularly significant in the development of molecular probes and imaging agents, especially for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). The presence of the iodine atom allows for the straightforward introduction of radioisotopes, such as Iodine-123, Iodine-124, Iodine-125, and Iodine-131. nih.govresearchgate.netresearchgate.net